Product packaging for Ethyl 5-aminothiazole-2-carboxylate(Cat. No.:CAS No. 100114-63-4)

Ethyl 5-aminothiazole-2-carboxylate

Cat. No.: B1370480
CAS No.: 100114-63-4
M. Wt: 172.21 g/mol
InChI Key: IZCSREAMZDZVFW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Thiazole (B1198619) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. globalresearchonline.net These non-carbon atoms, such as nitrogen, sulfur, or oxygen, impart unique chemical and physical properties to the molecules. Thiazole, a five-membered ring containing both a sulfur and a nitrogen atom, is a prominent member of this class. globalresearchonline.netnih.gov The thiazole nucleus is a fundamental component in numerous biologically active compounds and approved drugs. globalresearchonline.netresearchgate.net

Thiazole derivatives, compounds containing the thiazole ring, are extensively studied due to their wide range of pharmacological activities. researchgate.net The modification of substituents on the thiazole ring is a common strategy in drug discovery to develop new molecules with enhanced potency and specific biological actions. globalresearchonline.net Ethyl 5-aminothiazole-2-carboxylate is one such derivative, distinguished by the specific placement of its amino and ethyl ester functional groups, which serve as reactive handles for further chemical transformations. evitachem.commatrix-fine-chemicals.com

Significance of Aminothiazole Scaffolds in Medicinal Chemistry and Organic Synthesis

The aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications. researchgate.netstorkapp.mecdnsciencepub.com The presence of the amino group provides a key site for forming various chemical bonds, allowing for the construction of diverse molecular libraries. researchgate.net

Derivatives built upon the 2-aminothiazole (B372263) core have demonstrated a remarkable array of biological activities, including:

Anticancer nih.govnih.govnih.gov

Antimicrobial nih.govresearchgate.netnih.gov

Anti-inflammatory researchgate.netcdnsciencepub.comrsc.org

Antiviral nih.govnih.gov

Antidiabetic researchgate.netnih.gov

Antihypertensive cdnsciencepub.comnih.govnih.gov

This wide-ranging bioactivity has made the 2-aminothiazole moiety a cornerstone in the development of new therapeutic agents. researchgate.netnih.govwisdomlib.org For instance, several FDA-approved drugs for treating cancer, infections, and inflammatory conditions contain this essential scaffold. globalresearchonline.netresearchgate.net In vitro studies have shown that 2-aminothiazole derivatives can exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines. researchgate.net

Derivative ClassReported Biological ActivityReference
2-Aminothiazole-5-carboxamidesAntiproliferative (Leukemia) nih.gov
Substituted 2-acetamido-thiazolesBroad-spectrum antitumor nih.gov
Imidazo[2,1-b]thiazolesCytotoxicity (Hepatocellular Carcinoma) nih.gov
Thiazole-based ChalconesAntimicrobial nih.gov
N-(4-(3-aminophenyl) thiazol-2-yl) acetamideActive against resistant cancer cells nih.gov

Overview of this compound as a Pivotal Synthetic Intermediate

This compound serves as a crucial synthetic intermediate, acting as a foundational building block for constructing more complex molecules. evitachem.comsemanticscholar.org Its bifunctional nature—possessing both a nucleophilic amino group and an ester group that can be hydrolyzed or transformed—allows for sequential and controlled chemical modifications.

One of the most notable applications of this compound is in the synthesis of the anticancer drug Dasatinib (B193332). Researchers have developed efficient, large-scale synthetic routes where this compound is a key intermediate, highlighting its industrial and pharmaceutical relevance. The compound is also used to create novel derivatives for research into new anti-inflammatory, antimicrobial, and anticancer agents. nih.govsemanticscholar.org Its utility extends to the preparation of 2-aminothiazole-5-carboxamides, which are explored for their potential as targeted therapies. The strategic importance of this compound lies in its ability to provide a reliable and versatile starting point for the synthesis of a wide range of biologically active compounds. semanticscholar.org

Properties of this compound
CAS Number32955-21-8
Molecular FormulaC6H8N2O2S
Molecular Weight172.2 g/mol
IUPAC NameEthyl 2-amino-1,3-thiazole-5-carboxylate
AppearanceWhite to Yellow to Orange powder/crystal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B1370480 Ethyl 5-aminothiazole-2-carboxylate CAS No. 100114-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSREAMZDZVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100114-63-4
Record name ethyl 5-amino-1,3-thiazole-2-carboxylate
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Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 5-aminothiazole-2-carboxylate

Traditional methods for synthesizing the this compound scaffold have been well-established, primarily relying on the construction of the thiazole (B1198619) ring through cyclocondensation reactions.

Cyclocondensation Strategies Involving Thiourea (B124793) and Alpha-Halogenated Precursors

The Hantzsch thiazole synthesis and its variations represent a foundational approach to the 2-aminothiazole (B372263) core. This strategy involves the reaction of a compound containing a sulfur atom, typically thiourea, with an α-halogenated carbonyl compound or its equivalent. chemicalbook.com The fundamental reaction involves thiourea and chloroacetaldehyde. chemicalbook.com

More specific to the target molecule, a common route involves the electrophilic α-bromination of ethyl β-ethoxyacrylate, which is then cyclized with thiourea to form the desired ethyl 2-aminothiazole-5-carboxylate. semanticscholar.org Another established precursor is mucochloric acid, which can be reacted with thiourea in an acidic medium to yield the thiazole derivative. epo.org The reaction can also be generalized to the cyclocondensation of thiourea with various appropriate acid halides to form the 2-aminothiazole ring system. researchgate.net A classic example involves reacting thiourea with an α-bromoacetophenone in ethanol (B145695) at elevated temperatures. chemicalbook.com

Preparation from Ethyl Acetoacetate (B1235776) and Halogenating Reagents

A widely utilized and conventional method begins with ethyl acetoacetate. tandfonline.com In a typical two-step process, ethyl acetoacetate is first reacted with a halogenating agent, such as N-bromosuccinimide (NBS), in a solvent like dichloromethane (B109758) to produce the intermediate ethyl 2-bromo-3-oxobutanoate. tandfonline.com This α-halogenated ester is then isolated and subsequently reacted with thiourea to yield the target molecule. tandfonline.com

Condensation of this brominated ethyl acetoacetate with thiourea can sometimes lead to a mixture of products, including 2-amino-5-ethoxycarbonyl-4-methylthiazole and ethyl α-(2-amino-4-thiazolyl)acetate, indicating that bromination can occur at different positions relative to the carbonyl group. researchgate.net Another approach involves the direct use of ethyl 2-chloroacetoacetate, which is reacted with thiourea and sodium carbonate in an ethanol solution. evitachem.com An alternative multi-step synthesis starts with ethyl acetoacetate, which first undergoes an oximation reaction, followed by bromination, and then cyclization with thiourea. google.com

Starting MaterialHalogenating AgentKey IntermediateFinal Product Yield (Two-Step)
Ethyl AcetoacetateN-Bromosuccinimide (NBS)Ethyl 2-bromo-3-oxobutanoate~11%
Summary of the traditional two-step synthesis from ethyl acetoacetate. tandfonline.com

Modernized and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of producing this compound and its derivatives.

Utilization of Catalytic Systems and Environmentally Benign Solvents

Green chemistry principles have been applied to the synthesis of this compound. This includes the use of environmentally benign solvents and catalytic systems to enhance reaction efficiency. One method employs a mixture of water and tetrahydrofuran (B95107) as the solvent system for the one-pot synthesis from ethyl acetoacetate, which is simpler and greener than using chlorinated solvents. tandfonline.comgoogle.com

Several catalytic systems have been explored. For instance, the synthesis has been achieved using a nano-copper powder catalyst in a tetrahydrofuran and water solvent mixture. chemicalbook.com Other reported catalysts include xanthan sulfuric acid, which can act as a solid acid catalyst to facilitate the formation of the 2-aminothiazole ring. tandfonline.com In a different approach, 12-ammonium phosphomolybdate has been used as a catalyst for the cyclization reaction step. google.com Furthermore, to avoid the direct use of bromine, trichloroisocyanuric acid (TCCA) has been studied as a green supplier of halogen ions for the in-situ generation of the necessary halogenated intermediate. researchgate.net

ApproachStarting MaterialsCatalyst/Solvent SystemKey Advantage
One-Pot Synthesis Ethyl Acetoacetate, NBS, ThioureaWater/THFIncreased yield (up to 72%), simplified procedure. tandfonline.comresearchgate.net
Catalytic Synthesis Ethyl 3-ethoxyacrylate, Urea, Potassium SulfideNano-copper powder / THF-H₂OCatalytic efficiency. chemicalbook.com
Green Halogenation Acetophenone, ThioureaTrichloroisocyanuric acid (TCCA)Avoids direct use of bromine. researchgate.net
Overview of modern and green synthetic approaches.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core is a versatile template for creating a wide array of derivatives. The presence of the reactive amino group and the ester functionality allows for extensive functionalization.

A common strategy involves modifying the 2-amino group. For example, the amino group can be protected with a tert-Butoxycarbonyl (Boc) group. semanticscholar.org The resulting N-Boc protected intermediate can then undergo ester hydrolysis, followed by activation of the carboxylic acid and coupling with various anilines to produce a library of 2-N-Boc-aminothiazole-5-carboxamides. semanticscholar.org The amino group can also react with isothiocyanates, such as phenyl isothiocyanate, to synthesize thiourea derivatives. nih.govsemanticscholar.org These derivatives can be further elaborated; for example, the ethyl ester can be reacted with hydrazine (B178648) (NH₂NH₂) to form the corresponding acid hydrazide, which can then be used in subsequent cyclization reactions to build more complex heterocyclic systems. semanticscholar.org

The core structure can also serve as a starting material for transformations involving the entire ring. For instance, ethyl 2-aminothiazole-5-carboxylate can be a precursor for synthesizing methyl 2-bromothiazole-5-carboxylate through diazotization followed by bromination, effectively replacing the amino group at the 2-position with a bromine atom. evitachem.com This creates a new intermediate for further synthetic explorations.

Amino Group Functionalization

The primary amino group at the C5 position of the thiazole ring is a key handle for introducing structural diversity. Its nucleophilic nature allows for a variety of chemical transformations, including protection, acylation, and condensation reactions.

N-Protection and Deprotection Methodologies

To achieve selective reactions at other positions of the molecule, the reactive amino group often requires temporary blockage using protecting groups. cem.com The choice of the protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

One of the most common protecting groups for the amino function of this compound is the tert-butoxycarbonyl (Boc) group. semanticscholar.org This protection is typically achieved by reacting the aminothiazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a non-nucleophilic base. The subsequent removal of the Boc group, or deprotection, is readily accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). semanticscholar.org

Another useful protecting group is the benzoyl group, which can be introduced by reacting the aminothiazole with benzoyl chloride. The stability of the resulting benzamide (B126) allows for a range of subsequent chemical transformations.

Table 1: N-Protection and Deprotection Reactions of this compound

Protecting GroupProtection ReagentDeprotection Condition
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., TFA, HCl) semanticscholar.org
BenzoylBenzoyl chlorideHydrolysis (acidic or basic)
Amidation and Esterification Reactions

The nucleophilic amino group readily participates in amidation reactions when treated with acylating agents like acid chlorides or activated carboxylic acids. nih.gov These reactions are fundamental in building larger, more complex amide-containing structures. The use of peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate amide bond formation with a variety of carboxylic acids. nih.gov

While the term "esterification" in this context could be ambiguous, it generally refers to reactions involving the amino group. However, direct esterification of the amino group is less common than amidation. It is the carboxylate group that typically undergoes esterification, as detailed in a later section.

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. researchgate.netnih.gov This condensation reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the reaction to completion. nih.govresearchgate.net A diverse range of aromatic and aliphatic aldehydes can be used, providing access to a wide library of imine derivatives. researchgate.netnih.gov These Schiff bases are valuable synthetic intermediates and have been investigated for their own biological properties. researchgate.net

Carboxylate Group Transformations

The ethyl carboxylate group at the C2 position offers another site for synthetic modification, allowing for the extension of the molecular framework and the introduction of different functionalities.

Ester Hydrolysis and Carboxylic Acid Activation

The ethyl ester of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 5-aminothiazole-2-carboxylic acid. semanticscholar.org This transformation is commonly carried out under basic conditions using an alkali metal hydroxide (B78521), such as sodium hydroxide or lithium hydroxide, in a mixed aqueous-organic solvent system. semanticscholar.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid.

For this carboxylic acid to react with nucleophiles, it often needs to be "activated." Activation enhances the electrophilicity of the carbonyl carbon. A common method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride. google.comepo.org Alternatively, in situ activation can be achieved using peptide coupling agents, which convert the carboxylic acid into a highly reactive intermediate that readily couples with amines. semanticscholar.org

Coupling Reactions for Complex Structure Formation

The activated 5-aminothiazole-2-carboxylic acid is a pivotal intermediate for constructing complex molecules, most notably through the formation of amide bonds. semanticscholar.orgepo.org This is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active compounds.

By employing standard peptide coupling protocols, the activated carboxylic acid can be reacted with a vast array of primary and secondary amines to generate a diverse library of 2,5-disubstituted thiazole-5-carboxamides. semanticscholar.org The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, especially when dealing with sterically hindered or electronically deactivated coupling partners. semanticscholar.org

Table 2: Transformations of the Carboxylate Group

TransformationReagents/ConditionsProduct
Ester HydrolysisNaOH or LiOH, then H⁺5-Aminothiazole-2-carboxylic acid semanticscholar.org
Carboxylic Acid ActivationSOCl₂, (COCl)₂5-Aminothiazole-2-carbonyl chloride google.comepo.org
Amide CouplingAmine, Coupling Agent (e.g., EDCI)2-Substituted-thiazole-5-carboxamide semanticscholar.orgnih.gov

Spectroscopic and Computational Approaches for Structural Elucidation and Theoretical Analysis

Advanced Spectroscopic Characterization Techniques for Ethyl 5-aminothiazole-2-carboxylate Derivatives

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of novel synthesized compounds. For derivatives of this compound, a suite of methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy are routinely employed.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In derivatives of ethyl 2-aminothiazole-4-carboxylate, the carbonyl carbon of the ester group is typically observed at a downfield chemical shift. researchgate.net The carbons of the thiazole (B1198619) ring resonate at distinct positions, which can be assigned based on comparison with related structures and computational predictions. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for an Aminothiazole Derivative. (Data is illustrative and based on reported values for similar structures)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiazole-H~7.15-
-NH₂Variable-
-COOCH₂CH₃~3.94 (quartet)~60.0
-COOCH₂CH₃~1.26 (triplet)~14.0
Thiazole-C2 (C-NH₂)-~165.0
Thiazole-C4-~107.0
Thiazole-C5-~148.0
Carbonyl-C-~160.0

Note: Actual chemical shifts can vary depending on the solvent and specific substitutions on the thiazole ring.

Mass Spectrometry (MS/HRMS) for Molecular Formula Confirmation

Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition. For ethyl 2-aminothiazole-4-carboxylate and its derivatives, the molecular ion peak [M]⁺ or the protonated molecular peak [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. researchgate.net The molecular formula for ethyl 2-aminothiazole-5-carboxylate is C₆H₈N₂O₂S, with a molecular weight of approximately 172.21 g/mol . evitachem.com

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the FT-IR spectrum of ethyl aminothiazole carboxylate derivatives, characteristic absorption bands are observed for the N-H stretching of the amino group, the C=O stretching of the ester group, and the C=N and C-S stretching vibrations of the thiazole ring. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Ethyl Aminothiazole Carboxylate Derivatives.

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Amino (N-H)Stretch3400 - 3200
Carbonyl (C=O)Stretch1720 - 1680
Imine (C=N)Stretch1630 - 1580
C-O (Ester)Stretch1300 - 1100
C-S (Thiazole)Stretch800 - 600

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, an absorption maximum (λmax) is observed at 299 nm when measured in ethanol (B145695). vwr.com The position and intensity of these absorption bands are influenced by the extent of conjugation and the presence of various chromophores within the molecule. Studies on related aminothiazole derivatives show that the electronic absorption spectra are characterized by π → π* transitions. acs.org

Computational Chemistry Investigations of this compound and its Analogues

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data and providing a deeper understanding of the structural and electronic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., charge distribution, molecular orbitals) and reactivity of molecules. DFT calculations can be used to optimize the geometry of aminothiazole derivatives and to predict their spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net

Studies on various thiazole derivatives have utilized DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. acs.orgnih.gov For thiazole azo dyes, the nature of the acceptor moieties has been shown to shape the LUMOs, and a longer π-conjugation can lead to a smaller HOMO-LUMO gap and a longer maximum absorption wavelength. nih.gov The distribution of HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors and acceptors, respectively, providing insights into potential reaction pathways. acs.orgnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for this compound were not found, extensive research has been conducted on its close analogues, demonstrating the utility of this scaffold in drug design. For instance, various 2-aminothiazole (B372263) derivatives have been synthesized and docked against microbial enzymes to explore their potential as antimicrobial agents. nih.gov In one such study, derivatives were docked into the active site of the DNA gyrase of E. coli, a key enzyme in bacterial replication. nih.gov The docking procedure helps identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. nih.gov

Similarly, other research has focused on docking 2-aminothiazole derivatives against different targets, including those relevant to cancer. nih.gov These in silico studies are essential for rational drug design, as they help prioritize compounds for synthesis and biological testing based on their predicted binding affinity and interaction patterns with the target receptor. nih.gov The core thiazole ring often serves as a key pharmacophore, with modifications at the amino and carboxylate positions influencing the binding specificity and potency.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for optimizing lead compounds in drug discovery. For the 2-aminothiazole class of compounds, both 2D- and 3D-QSAR studies have been effectively used to guide the synthesis of more potent derivatives.

A pertinent example is the 3D-QSAR study performed on a series of antimicrobial derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a close structural analogue of the title compound. tandfonline.com This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. tandfonline.com These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. tandfonline.com

The statistical robustness of the developed models is critical. For the CoMFA model in the aforementioned study, a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²) indicate good predictive ability. The analysis revealed that specific substitutions on the thiazole scaffold were key to enhancing antimicrobial activity. tandfonline.com Such QSAR studies provide invaluable insights for the rational design of new, more effective aminothiazole-based therapeutic agents. tandfonline.comnih.gov

Table 1: Statistical Parameters of a 3D-QSAR Study on Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives

ModelParameterValueDescription
CoMFAq² (Cross-validated r²)0.692Indicates the internal predictive ability of the model.
r² (Non-cross-validated r²)0.875Measures the correlation between predicted and observed activity.
F-value101.72Indicates the statistical significance of the model.
SEE (Standard Error of Estimate)0.065Measures the deviation of predicted values from observed values.
CoMSIAq² (Cross-validated r²)0.611Indicates the internal predictive ability of the model.
r² (Non-cross-validated r²)0.854Measures the correlation between predicted and observed activity.
F-value81.45Indicates the statistical significance of the model.
SEE (Standard Error of Estimate)0.071Measures the deviation of predicted values from observed values.

Data derived from studies on analogues of this compound. tandfonline.comrsc.org

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. These predictions are vital in early-stage drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities, thereby reducing late-stage attrition.

For this compound, a basic ADME profile can be predicted based on its physicochemical properties evaluated against established criteria like Lipinski's rule of five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP value greater than 5.

This compound (MW = 172.20 g/mol ) adheres to these rules, suggesting a good potential for oral bioavailability. sigmaaldrich.com Studies on various other thiazole derivatives confirm that this scaffold is often associated with favorable ADME properties. nih.gov For example, in silico studies on benzothiazole-based derivatives showed that most compounds complied with Lipinski's and Veber's rules, indicating good intestinal absorption and bioavailability. nih.gov Furthermore, predictions of properties such as Caco-2 cell permeability, human intestinal absorption, and potential for cytochrome P450 (CYP) enzyme inhibition are commonly performed on this class of compounds to build a more complete pharmacokinetic profile. nih.gov

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (g/mol)172.20≤ 500Yes
LogP (Octanol-Water Partition Coefficient)1.3 (Approx.)≤ 5Yes
Hydrogen Bond Donors1 (from -NH₂)≤ 5Yes
Hydrogen Bond Acceptors4 (2xO, 2xN)≤ 10Yes

Values are calculated based on the chemical structure or obtained from chemical databases. sigmaaldrich.comnih.gov

Applications in Specialized Chemical and Pharmaceutical Sciences

Utilization as a Versatile Synthetic Precursor in Complex Molecule Synthesis

Ethyl 5-aminothiazole-2-carboxylate serves as a crucial starting material or intermediate in the synthesis of a diverse range of complex organic molecules. evitachem.comchemimpex.comchemicalbook.com Its functional groups, the amino and ethyl carboxylate moieties, offer multiple reaction sites for further chemical modifications. evitachem.com The amino group can act as a nucleophile, while the ester can be hydrolyzed to a carboxylic acid, which can then be converted to various other functional groups. semanticscholar.org

A notable synthetic application of this compound is in the preparation of 2-aminothiazole-5-carboxamides. semanticscholar.org This transformation typically involves the protection of the amino group, followed by hydrolysis of the ester to a carboxylic acid. The resulting acid is then coupled with an amine to form the desired amide. This synthetic strategy has been employed in the development of various biologically active compounds. semanticscholar.org

The reactivity of this compound also allows for its use in multicomponent reactions, where several reactants combine in a single step to form a complex product. This approach is highly efficient and is favored in modern organic synthesis for its atom economy and reduced number of purification steps.

Contributions to Drug Discovery and Development Programs

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov this compound, as a key precursor to this scaffold, has played a significant role in the discovery and development of new therapeutic agents. evitachem.comchemimpex.comnih.gov Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemimpex.comnih.govnih.gov

Role in the Development of Targeted Therapeutic Agents (e.g., Dasatinib (B193332), Alpelisib (B612111), Cefditoren Pivoxil)

This compound has been instrumental in the synthesis of several important targeted therapeutic agents.

Dasatinib: This potent oral anticancer drug, used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia, features a 2-aminothiazole-5-carboxamide core. semanticscholar.orgnih.govnih.gov The synthesis of dasatinib involves the use of this compound as a key intermediate. semanticscholar.orgresearchgate.net The initial steps involve the conversion of the ethyl ester to an amide, followed by further elaboration of the 2-amino group to introduce the pyrimidine (B1678525) and piperazine (B1678402) moieties that are crucial for its kinase inhibitory activity. researchgate.net

Alpelisib: This oral PI3K inhibitor, approved for the treatment of certain types of breast cancer, also contains a 2-aminothiazole scaffold. nih.gov The synthesis of alpelisib and its analogs often utilizes derivatives of 2-aminothiazole, highlighting the importance of this heterocyclic system in the development of kinase inhibitors. nih.gov

Cefditoren Pivoxil: This third-generation cephalosporin (B10832234) antibiotic contains a side chain derived from a thiazole (B1198619) ring. While the exact synthesis may vary, the fundamental building blocks often involve thiazole derivatives, and the principles of thiazole chemistry, for which this compound is a prime example, are relevant to its construction. google.com

Table 1: Therapeutic Agents Incorporating the 2-Aminothiazole Scaffold

Drug NameTherapeutic AreaRole of 2-Aminothiazole Scaffold
DasatinibOncology (Leukemia)Core structural component of the kinase inhibitor. semanticscholar.orgnih.govnih.gov
AlpelisibOncology (Breast Cancer)Key pharmacophore for PI3K inhibition. nih.gov
Cefditoren PivoxilInfectious DiseasesPart of the essential side chain for antibacterial activity. google.com

Applications in Agrochemical Research and Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical research. chemimpex.com The 2-aminothiazole core is also found in various compounds with pesticidal and herbicidal activity. chemimpex.com

Building Block for Herbicides and Pesticides

The structural features of this compound make it an attractive starting point for the synthesis of novel herbicides and pesticides. chemimpex.com By modifying the functional groups, researchers can develop compounds with selective activity against specific weeds or pests while minimizing harm to crops and the environment. chemimpex.com The development of new agrochemicals is crucial for ensuring food security, and versatile building blocks like this compound are valuable tools in this endeavor.

Role in Fungicide Development

Fungal diseases pose a significant threat to agriculture, causing substantial crop losses. The 2-aminothiazole moiety has been identified as a pharmacophore in some fungicidal compounds. nih.gov Consequently, this compound and its derivatives are utilized in the development of new fungicides to protect crops from various fungal pathogens. chemimpex.com Research in this area focuses on creating compounds with broad-spectrum activity and novel modes of action to combat the emergence of resistant fungal strains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 5-aminothiazole-2-carboxylate?

  • Methodological Answer : Synthesis optimization often involves solvent selection, temperature control, and catalyst-free approaches. For example, aqueous ethanol has been used as a reaction medium due to its miscibility with water and ability to facilitate clean product isolation . Sodium acetate can act as a mild base to stabilize intermediates during coupling reactions, as demonstrated in the synthesis of structurally related 2-aminothiazole derivatives . Key parameters include maintaining low temperatures (−5°C) during diazonium salt coupling to prevent side reactions and using recrystallization (e.g., ethanol) for purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify hydrogen and carbon environments. For example, thiazole ring protons typically resonate at δ 6.90–8.15 ppm, while ester carbonyl carbons appear at ~169 ppm .
  • HRMS : Confirm molecular ion peaks ([M + H]+) with high mass accuracy (±0.001 Da) .
  • IR Spectroscopy : Detect functional groups like NH2 (~3350 cm⁻¹) and ester C=O (~1668 cm⁻¹) .

Q. Why is ethanol a preferred solvent in thiazole derivative synthesis?

  • Methodological Answer : Ethanol’s low boiling point (78°C) enables easy solvent removal post-reaction, minimizing residue. Its polarity enhances solubility of polar intermediates while reducing side reactions, as shown in catalyst-free syntheses of analogous compounds .

Q. How can researchers interpret contradictory NMR data for thiazole derivatives?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Use decoupling experiments to resolve overlapping signals, and compare with literature data for analogous structures (e.g., 5-arylazothiazoles ). For ester groups, verify δ 4.1–4.3 ppm (quartet) for ethyl CH2 and δ 1.3–1.4 ppm (triplet) for CH3 .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) can model electrophilic/nucleophilic sites. For example, the amino group at C5 is a potential site for electrophilic substitution, while the ester carbonyl can participate in hydrogen bonding. Molecular docking studies (using software like AutoDock) may predict binding affinities to biological targets, guided by pharmacophore models .

Q. What crystallographic strategies resolve structural ambiguities in thiazole derivatives?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical. High-resolution data (d-spacing < 0.8 Å) and twinning analysis (via SHELXD) help resolve disorder in the thiazole ring or ester moieties. For example, SHELXPRO interfaces with macromolecular refinement tools for complex cases .

Q. How can mechanistic studies elucidate the role of diazonium salts in synthesizing 5-aminothiazole derivatives?

  • Methodological Answer : Monitor reaction intermediates via in situ IR or LC-MS. For aryl diazonium coupling, track the disappearance of the diazo peak (~2100 cm⁻¹) and the emergence of azo (-N=N-) linkages. Kinetic studies under varying pH and temperature conditions can reveal rate-determining steps .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

  • Methodological Answer : Cross-validate using multiple techniques. For instance, if DFT-predicted NMR shifts deviate from experimental values, check for solvent effects (DMSO vs. CDCl3) or conformational flexibility. Reconcile HRMS data with isotopic patterns (e.g., Cl/Br splitting) to confirm molecular formulas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.